molecular formula C5H7N3O2S B1430485 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid CAS No. 1461713-54-1

2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid

Cat. No. B1430485
CAS RN: 1461713-54-1
M. Wt: 173.2 g/mol
InChI Key: MFNFSGSVEKBLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 1,3,4-thiadiazole and has a methylamino group attached to it, making it a unique chemical entity.

Mechanism of Action

The exact mechanism of action of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade. 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade, leading to cell death. In addition, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is its relatively simple synthesis method, which can be achieved with high yields. In addition, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to have a wide range of potential applications in various fields, including medicine and microbiology. However, one of the limitations of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid. One potential direction is the development of new anticancer drugs based on the structure of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid. Another potential direction is the study of the effects of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid on other enzymes and neurotransmitters in the brain. In addition, further studies are needed to investigate the potential use of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid in the treatment of neurodegenerative diseases and the development of new antibiotics.
Conclusion:
In conclusion, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is a unique chemical entity that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is relatively straightforward, and it has been shown to have a wide range of potential applications in medicine and microbiology. Further studies are needed to fully understand the mechanism of action of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid and its potential applications in various fields.

Scientific Research Applications

2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been studied extensively for its potential applications in various fields. In the field of medicine, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-6-5-8-7-3(11-5)2-4(9)10/h2H2,1H3,(H,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNFSGSVEKBLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid
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